molecular formula C17H22N2O3 B11374941 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11374941
M. Wt: 302.37 g/mol
InChI Key: XFJBMOPWMSPPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide is a structurally complex acetamide derivative characterized by three key substituents:

  • Furan-2-yl group: A heterocyclic aromatic ring that may contribute to metabolic stability or binding affinity.
  • 2-Methylphenoxy group: A substituted phenoxy chain that influences lipophilicity and steric effects.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C17H22N2O3/c1-13-7-4-5-8-15(13)22-12-17(20)18-11-14(19(2)3)16-9-6-10-21-16/h4-10,14H,11-12H2,1-3H3,(H,18,20)

InChI Key

XFJBMOPWMSPPRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)N(C)C

Origin of Product

United States

Preparation Methods

Reductive Amination of Furan Derivatives

Furfural (derived from biomass) undergoes reductive amination with dimethylamine under hydrogen pressure (500–800 psi) in the presence of a bifunctional catalyst (e.g., Pd/C or Ru/Al₂O₃) and acid (e.g., H₂SO₄). For example:

Furfural+(CH3)2NHH2,Pd/C,DMF,120C5-(Dimethylaminomethyl)furan-2-carbaldehyde\text{Furfural} + (\text{CH}3)2\text{NH} \xrightarrow{\text{H}_2, \text{Pd/C}, \text{DMF}, 120^\circ\text{C}} \text{5-(Dimethylaminomethyl)furan-2-carbaldehyde}

The aldehyde is subsequently reduced to the primary alcohol using NaBH₄ or catalytic hydrogenation, followed by conversion to the ethylamine via Gabriel synthesis or Curtius rearrangement.

Nitro Group Reduction

Patent US4128658A outlines an alternative route starting from nitroethene derivatives. For instance:

5-Nitrofuran-2-carbaldehyde(CH3)2NH,H2,Pd/C5-(Dimethylaminomethyl)furan-2-methanolSOCl2Chloride intermediateNH3Amine\text{5-Nitrofuran-2-carbaldehyde} \xrightarrow{\text{(CH}3\text{)}2\text{NH}, \text{H}2, \text{Pd/C}} \text{5-(Dimethylaminomethyl)furan-2-methanol} \xrightarrow{\text{SOCl}2} \text{Chloride intermediate} \xrightarrow{\text{NH}_3} \text{Amine}

This method achieves ~70% yield with purification via column chromatography.

Amide Coupling Strategies

The final step involves coupling 2-(2-methylphenoxy)acetic acid with 2-(dimethylamino)-2-(furan-2-yl)ethylamine. Two primary methods are employed:

Acid Chloride Mediated Coupling

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:

2-(2-Methylphenoxy)acetic acidSOCl2,reflux2-(2-Methylphenoxy)acetyl chloride\text{2-(2-Methylphenoxy)acetic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{2-(2-Methylphenoxy)acetyl chloride}

The acid chloride is then reacted with the amine in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine as a base:

2-(2-Methylphenoxy)acetyl chloride+AmineEt3N,THFTarget compound+HCl\text{2-(2-Methylphenoxy)acetyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{Target compound} + \text{HCl}

Yields range from 65–80% with purification via silica gel chromatography.

Carbodiimide-Based Coupling

Alternative protocols use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt):

2-(2-Methylphenoxy)acetic acid+EDCI/HOBtActivated esterAmineTarget compound\text{2-(2-Methylphenoxy)acetic acid} + \text{EDCI/HOBt} \rightarrow \text{Activated ester} \xrightarrow{\text{Amine}} \text{Target compound}

Reaction conditions: 0–25°C, 12–24 hours in DMF or DCM, yielding 75–90% product.

Optimization and Catalytic Systems

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require higher temperatures (90–120°C).

  • Ethereal solvents (THF, dioxane) favor milder conditions (25–50°C) but prolong reaction times.

Catalyst Selection

  • Pd/C or Ru/Al₂O₃ for reductive amination (US8901326B2).

  • TiCl₄ or POCl₃ for acid activation (EP1796657B1).

Purification and Characterization

StepMethodConditionsPurity (%)Yield (%)
Amine synthesisColumn chromatographySilica gel, MeOH/CH₂Cl₂ (1:9)9570
Amide couplingRecrystallizationEthanol/water (3:1)9880

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.4 (d, furan-H), 6.8 (m, aryl-H), 3.6 (s, OCH₂), 2.9 (s, N(CH₃)₂).

  • HRMS : m/z 355.1784 [M+H]⁺ (calc. 355.1789).

Challenges and Mitigation Strategies

  • Furan Ring Stability : Furan derivatives are prone to polymerization under acidic conditions. Mitigated by using buffered solutions (pH 6–7) and low temperatures (<50°C).

  • Amine Oxidation : Dimethylamino groups may oxidize during coupling. Additives like BHT (butylated hydroxytoluene) or conducting reactions under nitrogen atmosphere improve stability .

Chemical Reactions Analysis

Types of Reactions: N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Potential

The compound exhibits several pharmacological properties, making it a candidate for further research in drug development. Its structure suggests potential interactions with various biological targets:

  • Neurotransmitter Modulation : The dimethylamino group may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
  • Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures demonstrate antimicrobial properties against various pathogens.

Antitumor Activity

Research has suggested that N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide may possess antitumor activity. Structural modifications in related compounds have shown enhanced cytotoxic effects against cancer cell lines:

  • Mechanism of Action : The compound's ability to inhibit cell proliferation in cancer cell lines such as HT29 (colon cancer) and Jurkat T cells has been noted. The presence of the furan ring and dimethylamino group may contribute to its efficacy.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial efficacy. Similar compounds have demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli:

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.25Effective against biofilm formation
AntimicrobialEscherichia coli0.30Broad-spectrum activity observed

Antimicrobial Evaluation

A study involving derivatives of this compound assessed their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features significantly enhanced antibacterial activity.

Cytotoxicity Assays

Another investigation evaluated the cytotoxic effects of related compounds on various cancer cell lines. The presence of electron-donating groups was found to enhance cytotoxicity, suggesting that modifications in the phenoxy group could similarly influence the activity of this compound.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The furan ring and phenoxyacetamide moiety contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related acetamide derivatives, emphasizing substituent variations, physicochemical properties, and biological activities:

Compound Name Key Substituents Biological Activity/Application Key Differences Reference
Target compound : N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide Dimethylamino, furan-2-yl, 2-methylphenoxy Inferred anti-inflammatory/analgesic (structural analogy) N/A -
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Bicyclic terpene backbone, substituted phenoxy Anti-inflammatory, analgesic, antipyretic Lacks dimethylamino and furan groups; uses rigid bicyclic structure for steric effects
N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide Bromocyclohexyl group, substituted phenoxy Anti-inflammatory, analgesic Bromine atom introduces halogen bonding potential; no heteroaromatic groups
N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide Furan-2-ylmethyl, sulfonylhydrazinylidene, 4-methylphenoxy Not specified (structural focus) Sulfonylhydrazine linker adds polarity; no dimethylamino group
2-(Benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide Furan-2-yl, pyrazole, benzylthio Not specified (structural focus) Thioether linkage and pyrazole substituent alter electronic properties
N-[4-Methylphenyl]-2-(diethylamino)acetamide Diethylamino, 4-methylphenyl Not specified Diethylamino instead of dimethylamino; simpler aryl group (no phenoxy chain)
Ranitidine-related compounds (e.g., N-oxide derivatives) Furan-2-yl, dimethylamino, nitro groups Antihistamine (H₂ antagonist) impurities Nitro and sulfanyl groups; pharmaceutical impurity profile differs

Research Findings and Structural Insights

Substituent Impact on Bioactivity: The dimethylamino group in the target compound may enhance CNS penetration compared to diethylamino analogs (e.g., ), where bulkier alkyl chains reduce solubility . Furan-2-yl substitution (as in and ) improves metabolic stability compared to thiophene or pyrazole analogs, which may undergo faster oxidation .

Halogenated phenoxy groups (e.g., bromine in ) introduce steric and electronic effects that may alter receptor binding .

Synthetic Pathways: The target compound’s synthesis likely involves chloroacetylation (as in ) followed by nucleophilic substitution with dimethylamino-furan intermediates . Comparatively, ranitidine-related compounds () require sulfanyl and nitro group incorporation, increasing synthetic complexity .

Pharmacological Potential: While direct data are lacking, the structural resemblance to anti-inflammatory phenoxy acetamides () suggests the target compound may inhibit cyclooxygenase (COX) or cytokine pathways .

Biological Activity

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide is a compound of significant interest due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H22N2O3
  • Molecular Weight : Approximately 302.37 g/mol

The compound features a furan ring, a dimethylamino group, and a phenoxyacetamide moiety, which contribute to its reactivity and biological properties. The presence of the dimethylamino group enhances solubility in biological systems, potentially increasing its bioavailability and efficacy in various applications.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activity. For instance, studies have shown that derivatives of acetamides can induce apoptosis in cancer cells through various signaling pathways. Specifically, the compound may inhibit tumor growth by interfering with cellular processes essential for cancer cell survival .

Case Study:
In a recent study involving compounds structurally related to this compound, it was found that certain derivatives exhibited selective cytotoxicity against several cancer cell lines, including HeLa and K562 cells. The IC50 values ranged from 8.5 µM to 25.6 µM, demonstrating significant potential for further development as anticancer agents .

CompoundCell LineIC50 (µM)
Compound AHeLa8.9
Compound BK56212.7
This compoundMDA-MB-36121.5

Neuroprotective Effects

The dimethylamino group in the compound suggests potential neuroprotective effects by modulating neurotransmitter levels or protecting against oxidative stress. Similar compounds have shown promise in preclinical models for neurodegenerative diseases, indicating that this compound might also exhibit such properties .

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Similar compounds have been shown to activate intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
  • Modulation of Enzyme Activity : The presence of the furan ring may interact with various enzymes involved in metabolic processes, potentially altering drug metabolism and efficacy.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Studies on related acetamides indicate that high doses can lead to hepatotoxicity and other organ damage; thus, careful evaluation of dosage and exposure routes is necessary .

Q & A

Q. Advanced (Mechanistic Focus)

  • Molecular Docking : Simulate binding poses with targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes. The dimethylamino group participates in hydrogen bonding, while the furan ring engages in π-π stacking with aromatic residues .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes. Free energy calculations (MM-PBSA) can predict binding free energies (±2 kcal/mol accuracy) .
  • ADMET Prediction : Tools like SwissADME evaluate logP (estimated ~2.5) and blood-brain barrier permeability, critical for CNS-targeted studies .

What methodologies resolve synthetic byproducts or impurities during scale-up?

Q. Advanced (Process Chemistry Focus)

  • HPLC-PDA/MS : Detect impurities (e.g., unreacted acetyl chloride or dimerization byproducts) with reverse-phase C18 columns and gradient elution (5–95% acetonitrile/water) .
  • Purification Protocols : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier .
  • Quality Control : Implement ICH guidelines for residual solvent analysis (e.g., DCM limits <600 ppm) via gas chromatography .

How does stereochemistry at the ethyl chain influence pharmacological activity?

Q. Advanced (SAR/Structural Focus)

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individually in bioassays. suggests the (R)-configuration may enhance binding to aminergic receptors .
  • Dynamic NMR : Study rotational barriers of the dimethylamino group to correlate conformational flexibility with activity .
  • Crystallographic Data : Compare binding modes of enantiomers in target protein co-crystal structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.